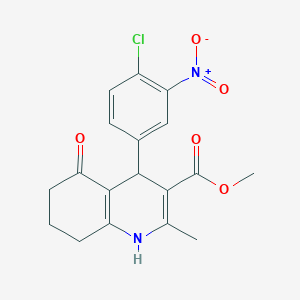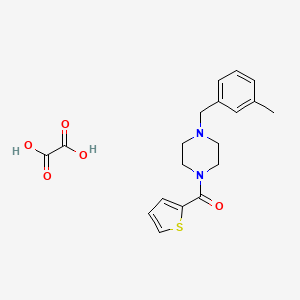![molecular formula C17H25N3O4 B5056626 N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5056626.png)
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide), also known as NBD-Cl, is a fluorescent dye commonly used in scientific research applications. It is a highly sensitive and selective probe that can be used for the detection of biological molecules and their interactions.
Applications De Recherche Scientifique
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) has a wide range of scientific research applications, including the detection of protein-protein interactions, protein-ligand interactions, and enzyme activity. It can also be used for the detection of lipid bilayer formation and membrane fusion. N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is a highly sensitive and selective probe that can be used in a variety of experimental settings.
Mécanisme D'action
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is a fluorescent dye that works by emitting light when excited by a light source. It is a highly sensitive probe that can detect changes in the environment, such as changes in pH or the presence of specific molecules. N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is also highly selective, meaning that it can specifically bind to certain molecules and ignore others.
Biochemical and Physiological Effects:
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be safely used in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in lab experiments is its high sensitivity and selectivity. It can detect changes in the environment at very low concentrations, making it a valuable tool in many scientific research applications. However, one limitation of using N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is that it can be difficult to interpret the results of experiments. The fluorescence emitted by N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) can be affected by a variety of factors, including pH and temperature, which can make it challenging to accurately interpret experimental results.
Orientations Futures
There are many potential future directions for the use of N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in scientific research. One possible direction is the development of new applications for N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in the detection of biological molecules and their interactions. Another potential direction is the development of new fluorescent dyes that are even more sensitive and selective than N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide). Finally, there is the potential for the use of N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in clinical settings, such as the detection of disease biomarkers or the monitoring of drug interactions.
Méthodes De Synthèse
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) can be synthesized by reacting 3-nitrobenzaldehyde with 3-methyl-2-butanone in the presence of hydrochloric acid. The reaction yields N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide), which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
3-methyl-N-[(3-methylbutanoylamino)-(3-nitrophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-15(21)18-17(19-16(22)9-12(3)4)13-6-5-7-14(10-13)20(23)24/h5-7,10-12,17H,8-9H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDCCQXWQIEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)


![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)

![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-piperazinone](/img/structure/B5056649.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)